molecular formula C11H15NO3 B068969 2-Amino-5-isobutoxybenzoic acid CAS No. 169283-23-2

2-Amino-5-isobutoxybenzoic acid

Cat. No. B068969
M. Wt: 209.24 g/mol
InChI Key: NEPCERJDNFXKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-isobutoxybenzoic acid, also known as ibuprofen lysine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, reduce fever, and alleviate inflammation. It is a derivative of propionic acid and is classified as a non-selective cyclooxygenase (COX) inhibitor.

Mechanism Of Action

2-Amino-5-isobutoxybenzoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX enzymes, 2-Amino-5-isobutoxybenzoic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

2-Amino-5-isobutoxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of cytokines, which are proteins that play a key role in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, it has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of chronic diseases.

Advantages And Limitations For Lab Experiments

2-Amino-5-isobutoxybenzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It is also stable and has a long shelf life, which makes it easy to store and transport. However, there are some limitations to its use. It has a low solubility in water, which can make it difficult to dissolve in some solutions. In addition, it has a relatively short half-life, which means that its effects may not be long-lasting.

Future Directions

For research include exploring its potential use in the treatment of cancer and neurodegenerative diseases, as well as developing new formulations that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-Amino-5-isobutoxybenzoic acid involves the reaction of 2-Amino-5-bromobenzoic acid with isobutyl alcohol in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis process is relatively simple and efficient, making it a popular method for the production of 2-Amino-5-isobutoxybenzoic acid lysine.

Scientific Research Applications

2-Amino-5-isobutoxybenzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, menstrual cramps, and headaches. In addition, it has been shown to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

169283-23-2

Product Name

2-Amino-5-isobutoxybenzoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-5-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C11H15NO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

NEPCERJDNFXKOX-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC(=C(C=C1)N)C(=O)O

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)C(=O)O

synonyms

Benzoic acid, 2-amino-5-(2-methylpropoxy)- (9CI)

Origin of Product

United States

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